3-(4-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature has been reported to yield highly functionalized thiazolo[3,2-b]triazole compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole core and have been explored for their applications in organic electronics.
Thiazolo[3,2-b]triazoles: These compounds are synthesized using similar methods and have comparable chemical properties.
Uniqueness
3-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15FN2O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-24-14-4-2-3-12(9-14)15-10-16(23)21-18-17(22-25-19(15)18)11-5-7-13(20)8-6-11/h2-9,15H,10H2,1H3,(H,21,23) |
InChI Key |
QEWOIKUFLAUZRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2SN=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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